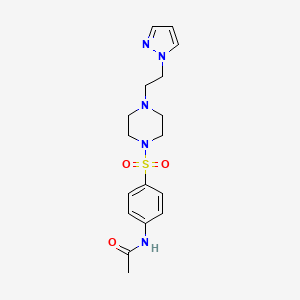
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex chemical compound often utilized in various scientific fields. Its structure comprises several functional groups, giving it versatile chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can be achieved through multiple steps involving key intermediate compounds:
Preparation of the Intermediate: One common method involves the initial reaction of 1H-pyrazole with bromoethylamine, yielding an intermediate product.
Condensation: This intermediate can be condensed with 1-(4-aminophenyl)sulfonyl-piperazine in the presence of a coupling agent like carbodiimide, forming the final product.
Industrial Production Methods
Industrially, the process is scaled up by optimizing the reaction conditions such as temperature, solvent use, and purification steps. High-performance liquid chromatography (HPLC) is often employed for purification due to its high efficiency in separating components.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide undergoes various reactions including:
Oxidation: It can be oxidized using agents like hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride, converting specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions with various nucleophiles leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like sodium methoxide, solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products depend on the reaction conditions but often include sulfone derivatives.
Reduction: Yields products with reduced functional groups, maintaining the core structure.
Substitution: Diverse derivatives, each with unique chemical properties based on the substituent.
Applications De Recherche Scientifique
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide finds applications in various research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Used in studying enzyme interactions and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide exerts its effects through:
Molecular Targets: Often interacts with enzymes or receptors due to its structural components.
Pathways Involved: Binding to specific sites, altering enzyme activity or receptor behavior, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)phenyl)acetamide
N-(4-((4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Uniqueness
The presence of the sulfonyl and piperazine groups in N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide provides distinctive interaction profiles with biological targets compared to similar compounds. This uniqueness can translate to different biological activities and therapeutic potentials.
Hopefully, this gives you a detailed look into the fascinating world of this compound!
Propriétés
IUPAC Name |
N-[4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-15(23)19-16-3-5-17(6-4-16)26(24,25)22-13-10-20(11-14-22)9-12-21-8-2-7-18-21/h2-8H,9-14H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBYYNVHQMRHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
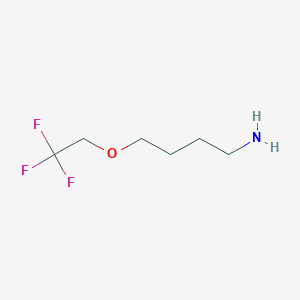

![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2848146.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-8-carboxamide](/img/structure/B2848147.png)
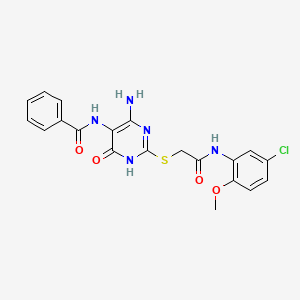

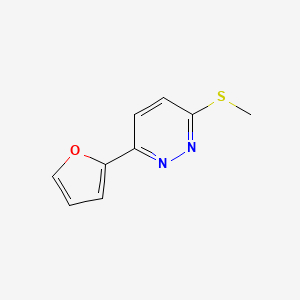
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2848156.png)
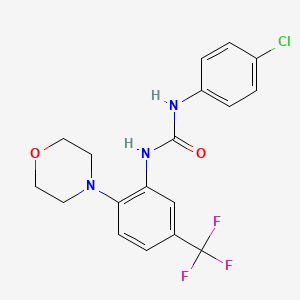
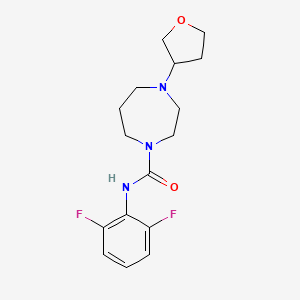
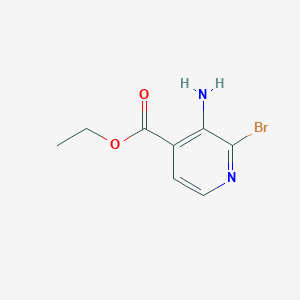
![methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate](/img/structure/B2848161.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2848162.png)
![4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2848163.png)
